Methyl 5-(1-methoxyethyl)pyridine-3-carboxylate
Description
Methyl 5-(1-methoxyethyl)pyridine-3-carboxylate is a pyridine derivative featuring a methoxyethyl substituent at the 5-position and a methyl ester group at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules. Its exact mass is 195.1371552, and its molecular formula is $ \text{C}{10}\text{H}{13}\text{NO}_3 $ .
Properties
CAS No. |
38940-66-8 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 5-(1-methoxyethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-7(13-2)8-4-9(6-11-5-8)10(12)14-3/h4-7H,1-3H3 |
InChI Key |
JPQOSMXPPUCWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of Pyridine-3-carboxylic Acid
The esterification step is commonly performed by reacting 5-hydroxypyridine-3-carboxylic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. This reaction proceeds via Fischer esterification under reflux conditions.
| Reagents and Conditions | Outcome |
|---|---|
| 5-hydroxypyridine-3-carboxylic acid (10 g) | Starting material |
| Methanol (120 mL) | Solvent and methyl group source |
| Concentrated H2SO4 (8 mL) | Acid catalyst |
| Temperature: 85°C, Time: Overnight | Esterification reaction |
| Workup: Basify with NaOH to pH 9, then acidify to pH 5 with citric acid | Isolation of methyl 5-hydroxypyridine-3-carboxylate |
This method yields the methyl ester intermediate efficiently and is well-documented in the literature.
Introduction of the 1-Methoxyethyl Group at the 5-Position
The 1-methoxyethyl substituent can be introduced by alkylation of the hydroxyl group at the 5-position or by direct substitution reactions on the pyridine ring.
Alkylation via Mitsunobu Reaction:
- The methyl 5-hydroxypyridine-3-carboxylate intermediate can be alkylated using 1-methoxyethyl derivatives under Mitsunobu conditions.
- This involves using reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate nucleophilic substitution.
- The reaction proceeds with inversion of configuration if the alkylating agent is chiral and provides high regioselectivity.
Alternative Direct Alkylation:
- Direct alkylation of the pyridine ring at the 5-position may be achieved using suitable electrophiles under basic conditions, such as potassium carbonate in acetone, followed by heating.
- Careful temperature control and stoichiometry are critical to avoid polysubstitution or side reactions.
Representative Synthetic Route Summary
Analytical and Research Findings
- NMR Spectroscopy: Characteristic signals for the methoxyethyl group (singlet for OCH3, multiplets for CH and CH3 groups) and aromatic protons confirm substitution at the 5-position.
- Mass Spectrometry: Molecular ion peak consistent with the molecular formula of this compound.
- Chromatography: Thin-layer chromatography (TLC) and column chromatography using petroleum ether/ethyl acetate mixtures (ratios from 5:1 to 10:1) are effective for monitoring reaction progress and purification.
Comparative Notes on Related Compounds and Methods
While direct literature specifically on this compound is limited, related pyridine and pyrazolo-pyridine derivatives provide insight into synthetic strategies:
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents/Conditions | Yield/Outcome |
|---|---|---|---|
| Esterification | Fischer esterification | Pyridine carboxylic acid, MeOH, H2SO4, reflux | High yield, pure methyl ester |
| Alkylation at 5-position | Mitsunobu reaction or base-mediated alkylation | 1-methoxyethyl derivative, PPh3, DEAD or K2CO3, acetone, heat | Regioselective substitution |
| Purification | Silica gel chromatography | PE/EA solvent gradient | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxyethyl)-3-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(1-Methoxyethyl)-3-pyridinecarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Methoxyethyl)-3-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Pyridine-3-Carboxylate Derivatives
*logP values estimated or experimentally determined. **Estimated based on structural similarity to HS-207 . ***Predicted using fragment-based methods due to the polar aminomethyl group.
Key Observations:
Lipophilicity (logP): The methoxyethyl substituent in the target compound confers moderate hydrophilicity (logP ~0.88), similar to the unsubstituted methyl pyridine-3-carboxylate (HS-207). This contrasts sharply with the more lipophilic 5-(3-methoxyphenyl) analog (logP 2.54) . The aminomethyl derivative (logP ~0.5) is more hydrophilic due to its primary amine, enhancing aqueous solubility .
Molecular Weight and Drug-Likeness:
- The target compound (MW 195.14) falls within the ideal range for oral bioavailability (<500 Da). Bulkier derivatives like the trifluoromethyl-pyrrolo analog (MW 244.17) may face challenges in membrane permeability .
Biological Activity
Methyl 5-(1-methoxyethyl)pyridine-3-carboxylate, also known as 5-(1-methoxyethyl)-3-pyridinecarboxylic acid methyl ester, is a compound belonging to the class of pyridinecarboxylic acids. Its molecular formula is C12H15NO3, with a molecular weight of approximately 221.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Chemical Structure and Properties
The structure of this compound features a pyridine ring substituted with a methoxyethyl group and a carboxylate ester. This unique configuration contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| Chemical Class | Pyridinecarboxylic Acid |
| Functional Groups | Methoxy, Carboxylate |
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
1. Antimicrobial Activity
- Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these bacteria are reported to be in the range of to M, indicating potent activity against these pathogens .
2. Anti-inflammatory Effects
- The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases . In vitro studies have shown that this compound can significantly reduce the production of these cytokines in activated immune cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The hydrolysis of the ester group releases the active carboxylic acid form, which may engage with specific enzymes or receptors within biological systems. This interaction could influence enzyme activity or receptor signaling pathways.
- Hydrophobic Interactions : The methoxyethyl substituent may facilitate π-π interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity towards biological targets .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A comparative study highlighted its effectiveness against both gram-positive and gram-negative bacteria, showing a broader spectrum than many conventional antibiotics .
- Anti-inflammatory Mechanism : In a cell culture model, treatment with this compound resulted in a dose-dependent decrease in IL-6 production from macrophages stimulated with lipopolysaccharides (LPS), indicating potential therapeutic applications in conditions like rheumatoid arthritis .
Q & A
Q. How does the compound interact with biological targets such as kinases or GPCRs?
- Methodological Answer : Molecular docking (AutoDock Vina) and MM-GBSA binding energy calculations suggest the pyridine ring forms π-π interactions with aromatic residues (e.g., Phe80 in kinase ATP pockets). The ester group may hydrogen-bond with catalytic lysines. Validate via mutagenesis studies (e.g., Ala-scanning of predicted binding residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
